[(1-Difluoromethanesulfonylpiperidin-4-yl)methyl](methyl)amine
CAS No.:
Cat. No.: VC17774868
Molecular Formula: C8H16F2N2O2S
Molecular Weight: 242.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16F2N2O2S |
|---|---|
| Molecular Weight | 242.29 g/mol |
| IUPAC Name | 1-[1-(difluoromethylsulfonyl)piperidin-4-yl]-N-methylmethanamine |
| Standard InChI | InChI=1S/C8H16F2N2O2S/c1-11-6-7-2-4-12(5-3-7)15(13,14)8(9)10/h7-8,11H,2-6H2,1H3 |
| Standard InChI Key | CQFNDYHTWRVZIS-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1CCN(CC1)S(=O)(=O)C(F)F |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a methylamine group and a difluoromethanesulfonyl moiety. The hydrochloride salt form enhances stability and solubility for laboratory handling. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 1-[1-(Difluoromethylsulfonyl)piperidin-4-yl]-N-methylmethanamine hydrochloride |
| SMILES | CNCC1CCN(CC1)S(=O)(=O)C(F)F.Cl |
| InChI Key | YKGGCMDPJZOVPU-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1CCN(CC1)S(=O)(=O)C(F)F.Cl |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The difluoromethanesulfonyl group () introduces strong electron-withdrawing effects, which may influence the compound’s reactivity in nucleophilic or electrophilic reactions.
Spectral and Computational Data
Nuclear magnetic resonance (NMR) analysis of analogous sulfonamides reveals distinct chemical shifts for the piperidine protons (δ 1.5–3.0 ppm) and sulfonyl groups (δ 3.5–4.0 ppm). Density functional theory (DFT) simulations predict a chair conformation for the piperidine ring, with the sulfonyl group occupying an equatorial position to minimize steric strain.
Synthesis and Isolation
Reaction Pathway
The synthesis involves a multi-step protocol starting from 4-piperidinemethanol:
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Sulfonylation: Reaction with difluoromethanesulfonyl chloride in the presence of a base (e.g., triethylamine) yields the sulfonylated intermediate.
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Methylamination: The alcohol group is converted to a methylamine via a Gabriel synthesis or reductive amination.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.
Purification and Yield
Chromatographic purification (silica gel, methanol/dichloromethane) typically achieves >95% purity, with a reported yield of 60–70% for the final step.
| Supplier | Catalog Number | Purity | Price Range |
|---|---|---|---|
| VulcanChem | CB79046381 | >95% | $200–$300/g |
| Accelachem | SY163817 | >90% | $180–$280/g |
Prices vary based on bulk order volume and purification grade .
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